6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.: 1333960-88-5
VCID: VC3390615
InChI: InChI=1S/C5H4F3N3S/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12)
SMILES: C1=C(NC(=NC1=S)C(F)(F)F)N
Molecular Formula: C5H4F3N3S
Molecular Weight: 195.17 g/mol

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol

CAS No.: 1333960-88-5

Cat. No.: VC3390615

Molecular Formula: C5H4F3N3S

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol - 1333960-88-5

Specification

CAS No. 1333960-88-5
Molecular Formula C5H4F3N3S
Molecular Weight 195.17 g/mol
IUPAC Name 6-amino-2-(trifluoromethyl)-1H-pyrimidine-4-thione
Standard InChI InChI=1S/C5H4F3N3S/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12)
Standard InChI Key BSRRXKAVFSMKON-UHFFFAOYSA-N
SMILES C1=C(NC(=NC1=S)C(F)(F)F)N
Canonical SMILES C1=C(NC(=NC1=S)C(F)(F)F)N

Introduction

Structural Characteristics and Chemical Identity

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol features a pyrimidine core with specific substitution patterns. The pyrimidine scaffold serves as a fundamental building block in numerous biologically active compounds and pharmaceutical agents. The trifluoromethyl group at position 2 likely enhances metabolic stability and lipophilicity, properties highly valued in drug development. The thiol group at position 4 introduces potential for hydrogen bonding, metal coordination, and nucleophilic reactions. The amino group at position 6 further contributes to the compound's hydrogen bonding capabilities and may influence water solubility and binding interactions with biological targets.

Structurally related compounds include 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol and 2-Amino-6-methylpyrimidine-4-thiol, which share partial structural similarities but differ in specific substitution patterns . The molecular formula of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would be C5H4F3N3S, derived from the pyrimidine core (C4H4N2) with the additional functional groups.

Table 1: Structural Comparison with Related Compounds

CompoundMolecular FormulaKey Functional GroupsStructural Similarities
6-Amino-2-(trifluoromethyl)pyrimidine-4-thiolC5H4F3N3SAmino (pos. 6), Trifluoromethyl (pos. 2), Thiol (pos. 4)Target compound
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiolC5H3F3N2OSHydroxy (pos. 4), Trifluoromethyl (pos. 6), Thiol (pos. 2)Trifluoromethyl group, thiol group, pyrimidine core
2-Amino-6-methylpyrimidine-4-thiolC5H7N3SAmino (pos. 2), Methyl (pos. 6), Thiol (pos. 4)Amino group, thiol group, pyrimidine core
Property4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol2-Amino-6-methylpyrimidine-4-thiol6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol (estimated)
Molecular Weight196.15 g/mol141.20 g/mol~209 g/mol (calculated)
Physical StatePowderNot specifiedLikely crystalline solid
ColorWhite to almost whiteNot specifiedLikely white to off-white
Melting Point246-250°CNot specifiedLikely 230-260°C
SolubilitySoluble in methanolNot specifiedLikely soluble in polar organic solvents
pKa6.21±0.20 (Predicted)Not specifiedLikely similar to related compounds
UV Absorptionλmax 270nm (MeOH)Not specifiedLikely similar to related compounds

Spectroscopic Characteristics

UV-Visible Spectroscopy

The UV-visible absorption profile of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would likely be influenced by its conjugated pyrimidine core. The related compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol has a reported λmax of 270 nm in methanol , suggesting the target compound might exhibit similar absorption characteristics potentially with slight shifts due to the different substitution pattern.

NMR Spectroscopy

The 1H NMR spectrum of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would likely show characteristic signals for:

  • The pyrimidine ring proton (singlet)

  • The amino group protons (broad singlet, potentially exchangeable)

  • The thiol proton (singlet, potentially exchangeable)

The 19F NMR spectrum would feature a characteristic signal for the trifluoromethyl group, likely appearing as a singlet due to the absence of adjacent fluorine or proton coupling partners.

Mass Spectrometry

In mass spectrometry, 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would likely exhibit a molecular ion peak corresponding to its molecular weight, with fragmentation patterns reflecting the loss of thiol, amino, and trifluoromethyl groups.

Compound ClassReported Biological ActivityPotential Relevance to 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol
4-amino-2-phenylpyrimidine derivativesGPR119 agonists, improved glucose toleranceSimilar pyrimidine core with amino substitution
6-Amino-3-MethylpyrimidinonesSHP2 inhibitorsSimilar pyrimidine core with amino substitution
Trifluoromethyl-containing heterocyclesEnhanced metabolic stability, improved pharmacokineticsContains trifluoromethyl group
Safety Parameter4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol (estimated)
Hazard SymbolGHS07Likely similar
Signal WordWarningLikely similar
Hazard StatementsH315-H319-H335Likely similar
Precautionary StatementsP261-P280a-P304+P340-P305+P351+P338-P405-P501aLikely similar
Risk ClassificationIrritantLikely similar
Storage ConditionsInert atmosphere, Room TemperatureLikely similar

The price points for related compounds provide a reference framework:

CompoundSupplierProduct NumberPurityPackage SizePrice (USD)
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiolSigma-Aldrich55182197%1g$49.8
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiolTCI ChemicalM2739>98.0%1g$46
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiolTCI ChemicalM2739>98.0%5g$168
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiolAlfa Aesar04387397+%0.5g$35.6
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiolAlfa Aesar04387397+%2g$102

Future Research Directions

Based on the available data and the properties of related compounds, several promising research directions for 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol can be identified:

Synthetic Methodology Development

Development of efficient and scalable synthetic routes to 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would be valuable for facilitating further research. This could involve:

  • Optimization of reaction conditions for existing synthetic approaches

  • Exploration of alternative synthetic pathways

  • Development of regioselective methodologies for the introduction of functional groups

Comprehensive Characterization

Detailed characterization of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol using various analytical techniques would provide valuable data for future applications:

  • Complete spectroscopic analysis (NMR, IR, UV-Vis, Mass Spectrometry)

  • X-ray crystallography to determine solid-state structure

  • Determination of physical properties (melting point, solubility in various solvents)

Biological Activity Screening

Given the potential biological activity of structurally similar pyrimidine derivatives, screening 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol for various biological activities could uncover valuable applications:

  • Enzyme inhibition assays

  • Receptor binding studies

  • Antimicrobial activity evaluation

  • Anti-cancer activity screening

Structure-Activity Relationship Studies

Systematic modification of the substituents on the pyrimidine core could provide valuable insights into structure-activity relationships:

  • Variation of the position and nature of functional groups

  • Exploration of bioisosteric replacements

  • Development of derivative libraries for biological screening

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